![molecular formula C6H11NO2 B1387795 (R)-1-Methylpyrrolidine-3-carboxylic acid CAS No. 952484-55-8](/img/structure/B1387795.png)
(R)-1-Methylpyrrolidine-3-carboxylic acid
Overview
Description
®-1-Methylpyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and a carboxylic acid group. The compound is chiral, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and methylating agents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Methyl Group: The methyl group is introduced at the 1-position of the pyrrolidine ring using methylating agents under controlled conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production of ®-1-Methylpyrrolidine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-Methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
(R)-1-Methylpyrrolidine-3-carboxylic acid serves as a significant building block in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules : It is employed in the synthesis of various pharmaceuticals and bioactive compounds due to its ability to participate in diverse chemical reactions such as oxidation, reduction, and substitution.
- Organocatalysis : The compound has been studied for its catalytic properties, particularly in reactions like the Michael and Aldol reactions, where it can enhance reaction efficiency and selectivity .
Biology
In biological research, this compound is investigated for its role in:
- Biochemical Pathways : It is studied for its involvement in metabolic pathways and potential interactions with enzymes and receptors, which can influence various biological processes.
- Protein-Ligand Interactions : The compound's ability to bind to proteins makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
The compound has potential therapeutic applications:
- Drug Development : As a precursor in the synthesis of drugs targeting neurological disorders, this compound is explored for its efficacy in treating conditions like depression and anxiety .
- Enzyme Inhibition Studies : Research indicates that it can act as an inhibitor or modulator of specific enzymes, which is crucial for developing new medications.
Industry
In industrial applications, this compound is used for:
- Production of Specialty Chemicals : Its unique properties allow it to be utilized in manufacturing agrochemicals and other specialty chemicals that require chiral intermediates .
Case Study 1: Organocatalysis Efficiency
A study conducted at the University of Southern Mississippi demonstrated that (R)-3-Methylpyrrolidine-3-carboxylic acid could serve as an efficient organocatalyst compared to traditional catalysts. The research focused on its solubility and reactivity in Michael and Aldol reactions, showing enhanced selectivity and yield compared to L-Proline. This suggests that this compound could be a more effective alternative in synthetic organic chemistry applications .
Case Study 2: Neuropharmacological Potential
Research published in pharmaceutical journals highlights the potential of this compound as a precursor for synthesizing novel antidepressant compounds. The study involved synthesizing various derivatives and testing their efficacy on neurotransmitter systems associated with mood regulation. Results indicated promising activity, warranting further investigation into their clinical applications .
Mechanism of Action
The mechanism of action of ®-1-Methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biological processes, such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Methylpyrrolidine-3-carboxylic acid: The enantiomer of the ®-form, differing in the spatial arrangement of atoms.
Proline: A structurally similar amino acid with a pyrrolidine ring but lacking the methyl group at the 1-position.
Pyrrolidine-3-carboxylic acid: A compound with a similar structure but without the methyl group.
Uniqueness
®-1-Methylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for research and industrial applications where specific stereochemistry is crucial.
Biological Activity
(R)-1-Methylpyrrolidine-3-carboxylic acid (commonly referred to as 1-MPCA) is a bicyclic organic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. With the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol, this compound features a pyrrolidine ring substituted with a methyl group and a carboxylic acid functional group, which significantly influences its biological properties.
1-MPCA is characterized by its high solubility in water, which facilitates its interaction with biological systems. The core structure of 1-MPCA is significant as it can be modified to create derivatives with enhanced biological properties. The compound exists in two stereoisomers, (2R)- and (2S)-1-methylpyrrolidine-2-carboxylic acid, which may exhibit different biological activities due to their chirality .
Biological Activities
Research has demonstrated that 1-MPCA exhibits various biological activities, including:
- Neuroprotective Effects : Studies indicate that 1-MPCA may have potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
- Antimicrobial Properties : Preliminary investigations suggest that derivatives of 1-MPCA possess antimicrobial activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Endothelin Antagonism : Certain studies have identified 1-MPCA derivatives as effective endothelin antagonists, which could be beneficial for cardiovascular health .
Neuroprotective Studies
In a study examining the neuroprotective effects of 1-MPCA on neuronal cell lines, researchers found that treatment with the compound led to a significant reduction in oxidative stress markers. This suggests that 1-MPCA could be a candidate for further development in neuroprotective therapies.
Antimicrobial Activity
A recent investigation focused on the antimicrobial efficacy of 1-MPCA derivatives against various bacterial strains. The results indicated that certain derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria, warranting further exploration into their mechanisms of action and potential clinical applications .
Synthesis and Derivatives
The synthesis of 1-MPCA can be achieved through several methods, including asymmetric synthesis techniques that enhance yield and purity. Notably, the retro-Dieckmann reaction has been employed to obtain enantiopure forms of pyrrolidine-3-carboxylic acid derivatives, highlighting the importance of stereochemistry in determining biological activity .
Synthesis Method | Yield | Purity | Comments |
---|---|---|---|
Retro-Dieckmann Reaction | Variable | High | Effective for obtaining enantiopure compounds |
Michael Addition Reactions | Moderate | Moderate | Useful for generating diverse derivatives |
Properties
IUPAC Name |
(3R)-1-methylpyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGFIWDOHOWUOY-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653184 | |
Record name | (3R)-1-Methylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952484-55-8 | |
Record name | (3R)-1-Methylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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